Spirolaxin

Übersicht

Beschreibung

Spirolaxine is a natural product isolated from the fungus Sporotrichum laxum ATCC 15155. It has demonstrated a variety of biological activities, including significant anti-Helicobacter pylori properties, cholesterol-lowering activity, and inhibitory effects on endothelial and tumor cell lines .

Wissenschaftliche Forschungsanwendungen

Spirolaxin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

This compound entfaltet seine Wirkung über verschiedene molekulare Ziele und Signalwege. Es hemmt das Wachstum von Helicobacter pylori, indem es in die Synthese der bakteriellen Zellwand eingreift. Seine cholesterolsenkende Aktivität wird auf die Hemmung von Schlüsselenzymen zurückgeführt, die an der Cholesterinbiosynthese beteiligt sind. Die antitumoralen Wirkungen werden durch die Induktion von Apoptose in Krebszellen und die Hemmung der Angiogenese vermittelt .

Ähnliche Verbindungen:

Penicillin: Wie this compound ist Penicillin ein Pilzmetabolit mit antibakteriellen Eigenschaften.

Lovastatin: Ein weiterer Pilzmetabolit, Lovastatin, ist bekannt für seine cholesterolsenkende Aktivität.

Resorcylsäurelactone: Diese Verbindungen weisen strukturelle Ähnlichkeiten mit this compound auf und zeigen verschiedene biologische Aktivitäten.

Einzigartigkeit von this compound: this compound ist aufgrund seiner breiten Palette biologischer Aktivitäten einzigartig, darunter Anti-Helicobacter-pylori-, cholesterolsenkende und antitumorale Eigenschaften. Seine Fähigkeit, das Pflanzenwachstum zu hemmen, unterscheidet es auch von anderen ähnlichen Verbindungen .

Safety and Hazards

Wirkmechanismus

Target of Action

Spirolaxine is a natural product isolated from Sporotrichum laxum ATCC 15155 . The primary target of Spirolaxine is the Type III polyketide synthase (PKS) . This enzyme is involved in the biosynthesis of Spirolaxine .

Mode of Action

The mode of action of Spirolaxine involves its interaction with the Type III PKS. The genome of S. laxum revealed two putative Type III PKS genes, Sl-pks1 and Sl-pks2 . Disruption of these two genes revealed that Sl-PKS2 is the dedicated PKS involved in the biosynthesis of Spirolaxine .

Biochemical Pathways

The major products of Sl-PKS2 in E. coli were characterized as alkylresorcinols that contain a C13–C17 saturated or unsaturated hydrocarbon side chain . This enzyme was purified and reacted with malonyl-CoA and a series of fatty acyl-SNACs (C6–C10). Corresponding alkylresorcinols were formed from the decarboxylation of the synthesized tetraketide resorcylic acids, together with fatty acyl-primed triketide and tetraketide pyrones as byproducts .

Result of Action

Spirolaxine has shown a variety of biological activities including promising anti-Helicobacter pylori property . It has also been reported to exhibit cholesterol-lowering activity and inhibitory activities toward endothelial cells and a variety of tumor cell lines .

Biochemische Analyse

Cellular Effects

Spirolaxine has been shown to inhibit the chemotaxis and differentiation of bovine microvascular endothelial cells (BMEC) at non-toxic doses . It also inhibits the proliferation of different cells, including endothelial cells (BMEC and HUVEC) and tumor cell lines (LoVo, HL60), in a dose-dependent manner .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Spirolaxine can be synthesized through the fermentation of Sporotrichum pruinosum FD 29458, ATCC 74330 . The process involves cultivating the fungus under specific conditions to produce the compound.

Industrial Production Methods: The industrial production of spirolaxine involves large-scale fermentation processes. The fungus is grown in bioreactors with controlled temperature, pH, and nutrient supply to maximize the yield of spirolaxine .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Spirolaxin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen sind unerlässlich, um die Verbindung zu modifizieren, um ihre biologische Aktivität zu verbessern oder Derivate für weitere Studien zu erzeugen .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können verwendet werden, um this compound zu oxidieren.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet, um this compound zu reduzieren.

Substitution: Halogenierungsreaktionen unter Verwendung von Reagenzien wie Brom oder Chlor können Halogenatome in das Spirolaxinmolekül einführen.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die unterschiedliche biologische Aktivitäten aufweisen können .

Vergleich Mit ähnlichen Verbindungen

Penicillin: Like spirolaxine, penicillin is a fungal metabolite with antibacterial properties.

Lovastatin: Another fungal metabolite, lovastatin, is known for its cholesterol-lowering activity.

Resorcylic Acid Lactones: These compounds share structural similarities with spirolaxine and exhibit various biological activities.

Uniqueness of Spirolaxine: Spirolaxine is unique due to its broad spectrum of biological activities, including anti-Helicobacter pylori, cholesterol-lowering, and anti-tumor properties. Its ability to inhibit plant growth also sets it apart from other similar compounds .

Eigenschaften

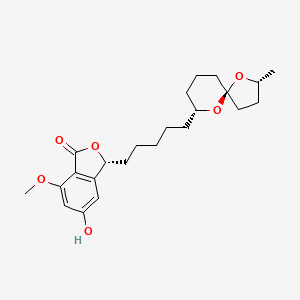

IUPAC Name |

(3R)-5-hydroxy-7-methoxy-3-[5-[(2R,5R,7R)-2-methyl-1,6-dioxaspiro[4.5]decan-7-yl]pentyl]-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32O6/c1-15-10-12-23(28-15)11-6-8-17(29-23)7-4-3-5-9-19-18-13-16(24)14-20(26-2)21(18)22(25)27-19/h13-15,17,19,24H,3-12H2,1-2H3/t15-,17-,19-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZIMFHQXGMXDMO-DGROVODQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(O1)CCCC(O2)CCCCCC3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(O1)CCC[C@H](O2)CCCCC[C@@H]3C4=C(C(=CC(=C4)O)OC)C(=O)O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

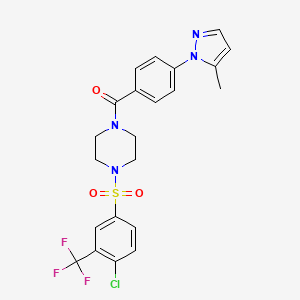

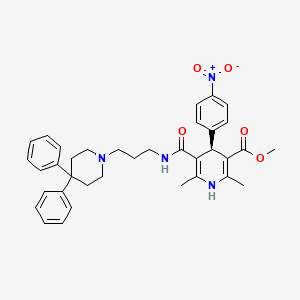

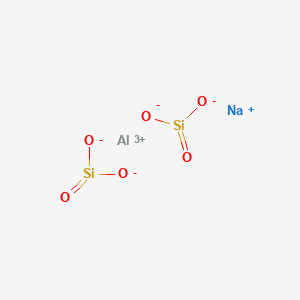

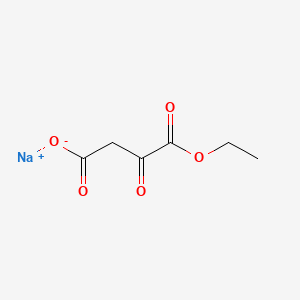

Feasible Synthetic Routes

Q1: What is Spirolaxine and where does it come from?

A: Spirolaxine is a bioactive natural product originally isolated from the fungus Sporotrichum laxum. [, ] It belongs to a class of compounds called phthalides, characterized by a specific fused ring structure.

Q2: What is the significance of Spirolaxine in the medical field?

A: Spirolaxine has demonstrated potent activity against Helicobacter pylori (H. pylori), a bacterium implicated in gastric and duodenal ulcers, and potentially linked to gastric cancer and mucosa-associated lymphoid tissue (MALT) lymphoma. [] This makes Spirolaxine a promising candidate for the development of new anti-H. pylori drugs.

Q3: What is the absolute configuration of Spirolaxine?

A: The absolute configuration of Spirolaxine has been determined to be (3R,2''R,5''R,7''R) through a combination of single-crystal X-ray analysis and circular dichroism studies. [, ]

Q4: Have there been any successful total syntheses of Spirolaxine?

A: Yes, several research groups have reported successful total syntheses of (+)-Spirolaxine methyl ether, a derivative of Spirolaxine. These syntheses typically employ a convergent approach, utilizing various strategies such as heterocycle-activated Julia olefination, Prins cyclization, and cyclopropanol-based coupling reactions. [, , , , , , , , , , , ]

Q5: How does the structure of Spirolaxine methyl ether relate to its activity against H. pylori?

A: Studies on Spirolaxine methyl ether analogues have provided insights into its structure-activity relationship (SAR). For example, modifications to the aromatic ring of the phthalide moiety and the length of the alkyl chain attached to the spiroacetal system were shown to influence the anti-H. pylori activity. []

Q6: Has Spirolaxine been modified to improve its activity or pharmacological properties?

A: Yes, researchers have synthesized various analogues of Spirolaxine methyl ether, exploring modifications to its structure to potentially enhance its anti-H. pylori activity and other pharmacological properties. [, ]

Q7: Are there any studies investigating the biosynthesis of Spirolaxine?

A: Research has identified a type III polyketide synthase as being involved in the biosynthesis of Spirolaxine. [, ] This finding contributes to the understanding of Spirolaxine production in Sporotrichum laxum.

Q8: Has the metabolic fate of Spirolaxine been investigated?

A: Yes, microbial transformation studies using microorganisms like Bacillus megaterium and Cunninghamella echinulata have shown that Spirolaxine can undergo hydroxylation at various positions on its structure. [] Additionally, biotransformation studies using Absidia cuneospora and Trametes hirsuta have shown the formation of β-glycosyl and β-xylosyl derivatives. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-(2-Nitrofluoren-9-ylidene)methyl]phenol](/img/structure/B1682086.png)

![3-aminospiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B1682088.png)

![9H-Indeno[1,2-b][1,2,5]oxadiazolo[3,4-E]pyrazin-9-one](/img/structure/B1682091.png)